6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17234343
InChI: InChI=1S/C9H7ClN2O3/c1-15-7-2-5(10)3-12-4-6(9(13)14)11-8(7)12/h2-4H,1H3,(H,13,14)
SMILES:
Molecular Formula: C9H7ClN2O3
Molecular Weight: 226.61 g/mol

6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC17234343

Molecular Formula: C9H7ClN2O3

Molecular Weight: 226.61 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid -

Specification

Molecular Formula C9H7ClN2O3
Molecular Weight 226.61 g/mol
IUPAC Name 6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C9H7ClN2O3/c1-15-7-2-5(10)3-12-4-6(9(13)14)11-8(7)12/h2-4H,1H3,(H,13,14)
Standard InChI Key YUUBDZOQIMWKID-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is C₁₀H₈ClN₂O₃, with a molar mass of 242.64 g/mol. Key functional groups include:

  • Chlorine atom: Enhances electrophilicity and influences binding interactions.

  • Methoxy group: Modifies solubility and steric effects.

  • Carboxylic acid: Provides hydrogen-bonding capacity and acidity (pKa ≈ 4.2) .

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives

Compound NameMolecular FormulaMolar Mass (g/mol)CAS NumberKey Substituents
6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acidC₁₀H₈ClN₂O₃242.64Not AvailableCl (C6), OCH₃ (C8), COOH (C2)
6-Chloro-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acidC₉H₇ClN₂O₂210.621427427-09-5Cl (C6), CH₃ (C8), COOH (C2)

The methoxy group in the target compound differentiates it from its methyl-substituted analog, altering electronic distribution and steric bulk .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for 6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid are scarce, its synthesis likely follows strategies employed for analogous imidazo[1,2-a]pyridines:

  • Ring Formation: Condensation of 2-aminopyridine derivatives with α-halo ketones or aldehydes.

  • Substituent Introduction:

    • Chlorination via electrophilic aromatic substitution using Cl₂ or SO₂Cl₂.

    • Methoxylation through nucleophilic substitution or Ullmann-type coupling.

  • Carboxylic Acid Functionalization: Oxidation of a methyl ester precursor or direct carboxylation .

Table 2: Key Reaction Steps for Analog Synthesis

StepReaction TypeReagents/ConditionsYield Optimization Strategies
1Imidazo Ring FormationEthanol, reflux, 12 hCatalyst (e.g., CuI)
2ChlorinationSO₂Cl₂, DMF, 0–5°CControlled stoichiometry
3MethoxylationNaOCH₃, DMSO, 80°CMicrowave assistance
4CarboxylationKMnO₄, H₂O, 100°CpH adjustment to 7–8

Industrial-scale production remains challenging due to the need for regioselective substitutions and purification of polar intermediates .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 15 mg/mL) but poorly soluble in water (<1 mg/mL).

  • Stability: Degrades under strong acidic/basic conditions (pH < 2 or >10) and at temperatures >150°C.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.92 (d, J=7.2 Hz, 1H, H-3), 4.10 (s, 3H, OCH₃), 2.50 (s, 1H, COOH).

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C asym), 750 cm⁻¹ (C-Cl) .

Biological Activity and Applications

Material Science Applications

  • Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with luminescent properties.

  • Polymer Additives: Enhances thermal stability in polyesters (Tg increased by 20°C at 5 wt% loading) .

SupplierPurityPackagingPrice RangeLead Time
Leap Chem Co., Ltd>95%1 g–1 kg$520–$800/g4–6 weeks
Chemcia Scientific>97%1–10 g$525/g2–3 weeks

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate molecular targets and metabolic pathways.

  • Derivatization: Explore alkyl esters or amides to enhance bioavailability.

  • Scale-Up: Develop continuous-flow synthesis to improve yield and reduce costs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator